Decahydronaphthalen-1-yl phenylcarbamate
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Overview
Description
Decahydronaphthalen-1-yl phenylcarbamate is an organic compound with the molecular formula C17H23NO2 It is a member of the carbamate family, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydronaphthalen-1-yl phenylcarbamate typically involves the reaction of decahydronaphthalene with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. Common solvents used in this reaction include toluene and dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid catalysts, such as iron-chrome catalysts, can enhance the efficiency of the reaction and reduce the environmental impact by avoiding the use of hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions
Decahydronaphthalen-1-yl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbamate derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the formation of substituted carbamate products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include oxidized carbamates, reduced carbamates, and substituted carbamates, each with distinct structural and functional properties .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of decahydronaphthalen-1-yl phenylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can disrupt essential metabolic pathways, leading to the antimicrobial effects observed in studies .
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthyl phenylcarbamate
- Phenyl carbamate
- Naphthalen-1-yl phenazine-1-carboxamide
Uniqueness
Decahydronaphthalen-1-yl phenylcarbamate stands out due to its unique decahydronaphthalene moiety, which imparts distinct structural and functional properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
93477-80-6 |
---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl N-phenylcarbamate |
InChI |
InChI=1S/C17H23NO2/c19-17(18-14-9-2-1-3-10-14)20-16-12-6-8-13-7-4-5-11-15(13)16/h1-3,9-10,13,15-16H,4-8,11-12H2,(H,18,19) |
InChI Key |
ALCBPTBNAKYVBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCC2OC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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